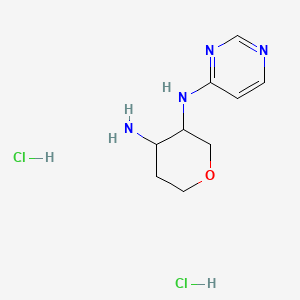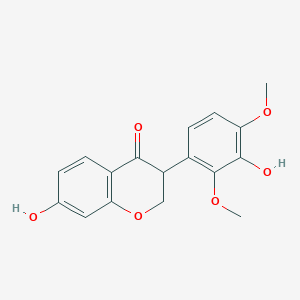![molecular formula C34H42N2O6 B12302266 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ivDde-L-Lys(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for selective deprotection and modification of the lysine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ivDde-L-Lys(Fmoc)-OH involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the ivDde group. The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The ivDde group is introduced using ivDde chloride under similar conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of ivDde-L-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
ivDde-L-Lys(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine in DMF, while the ivDde group is removed using hydrazine in DMF.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrazine in DMF for ivDde removal.
Coupling: DIC and HOBt in DMF or DCM.
Major Products Formed
The major products formed from these reactions are peptides with selectively modified lysine residues, which can be further used in various applications.
Scientific Research Applications
ivDde-L-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides with modified lysine residues.
Drug Development: Employed in the development of peptide-based drugs and vaccines.
Bioconjugation: Used in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.
Material Science: Utilized in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of ivDde-L-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine side chain. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The ivDde group allows for selective modification of the lysine side chain, enabling the introduction of various functional groups. The deprotection of these groups is achieved under specific conditions, allowing for the controlled synthesis of peptides with desired modifications.
Comparison with Similar Compounds
ivDde-L-Lys(Fmoc)-OH is unique due to its dual protection strategy, which allows for selective modification of the lysine side chain. Similar compounds include:
Fmoc-L-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-L-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-L-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side chain protection.
Each of these compounds offers different advantages and disadvantages in terms of stability, ease of deprotection, and compatibility with various synthetic conditions.
Properties
Molecular Formula |
C34H42N2O6 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40) |
InChI Key |
QCUYNKHCHODACY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)


![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)





